10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine
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Overview
Description
10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves multi-step organic reactions. One common method involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the phenothiazine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Phenothiazine derivatives: These compounds share the phenothiazine moiety and are often used in medicinal chemistry.
Trifluoromethyl-containing compounds: These compounds have the trifluoromethyl group, which can influence their chemical properties and biological activities.
Uniqueness
10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its structural features, which can result in distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
CAS No. |
345258-24-4 |
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Molecular Formula |
C19H17F3N2OS |
Molecular Weight |
378.4g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)13-7-8-17-15(11-13)24(14-5-1-2-6-16(14)26-17)18(25)12-23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI Key |
ZBXWGZZDONHXLU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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